molecular formula C10H10INO B398265 N-allyl-4-iodobenzamide

N-allyl-4-iodobenzamide

Cat. No.: B398265
M. Wt: 287.1g/mol
InChI Key: DTRHPOUILNLLNZ-UHFFFAOYSA-N
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Description

Historical Perspectives and Evolution of Iodobenzamide Chemistry in Catalysis

The chemistry of iodobenzamides has evolved significantly, particularly in the realm of catalysis. Initially, iodoarenes were recognized as important substrates in cross-coupling reactions. Over time, specific iodobenzamide derivatives have been developed as highly effective catalysts themselves, especially in oxidation reactions.

A notable advancement has been the development of 2-iodobenzamide (B1293540) derivatives as catalysts for the oxidation of alcohols. jst.go.jpresearchgate.net These compounds, in the presence of a terminal oxidant like Oxone, can catalytically convert alcohols to the corresponding carbonyl compounds at room temperature. jst.go.jpresearchgate.net The catalytic cycle involves the in-situ generation of a hypervalent iodine(V) species, which acts as the active oxidant. jst.go.jp This approach represents an environmentally benign alternative to traditional heavy metal-based oxidants. jst.go.jp

The reactivity of these catalysts can be fine-tuned by modifying the substituents on the benzamide (B126) structure. For instance, introducing a methoxy (B1213986) group at the 5-position of 2-iodobenzamide was found to enhance its catalytic activity. researchgate.net Further research led to the design of conformationally rigid, lactam-type 2-iodobenzamide catalysts, such as 8-iodoisoquinolinones, which exhibit even greater reactivity due to more efficient intramolecular I---O interactions that facilitate the formation of the active hypervalent iodine species. jst.go.jpresearchgate.net This evolution highlights a sophisticated understanding of structure-activity relationships in designing efficient organoiodine catalysts.

Significance of N-Allyl Moieties in Intramolecular Cyclization Reactions

The N-allyl moiety is of paramount importance in organic synthesis, particularly for its role in intramolecular cyclization reactions. This functional group acts as an internal nucleophile or a reactive partner for a suitably positioned electrophilic center or reactive site on the same molecule, facilitating the formation of cyclic structures with high efficiency and selectivity. researchgate.netbeilstein-journals.org Intramolecular cyclizations are powerful tools for constructing carbo- and heterocyclic rings, which are core structures in numerous natural products and biologically active molecules. beilstein-journals.orgorganic-chemistry.org

The N-allyl group can participate in various types of cyclizations, including:

Heck Reactions: Palladium-catalyzed intramolecular Heck reactions of N-allyl-iodobenzamides are a common strategy for synthesizing nitrogen-containing heterocycles like isoquinolinones. researchgate.net In these reactions, the palladium catalyst inserts into the carbon-iodine bond, and the resulting organopalladium species is then attacked by the allyl group's double bond.

Radical Cyclizations: Aryl radicals generated from o-iodobenzamides can undergo intramolecular cyclization with a tethered allyl group to form benzolactams. rsc.org

Carbometallation Reactions: The N-allyl group can participate in intramolecular carbometallation, such as carbolithiation, to produce highly functionalized dihydropyridines and pyridines. beilstein-journals.org

Cycloisomerization: Silver(I) catalysts can promote the cycloisomerization of N-allyl propiolamides to form substituted γ-lactams. researchgate.net

The substitution pattern on the allyl group can influence the reaction's outcome and stereoselectivity, offering a handle to control the synthesis of complex, highly substituted heterocyclic systems. beilstein-journals.org The N-allyl group's ability to pre-organize the substrate for cyclization makes it a highly valuable component in the synthetic chemist's toolbox for building molecular complexity.

Overview of Research Directions for N-Allyl-4-Iodobenzamide in Contemporary Organic Chemistry

This compound and its ortho- and meta-isomers are key substrates in a variety of modern synthetic transformations, driven by the dual reactivity of the C-I bond and the N-allyl group. Contemporary research focuses on leveraging this reactivity in novel and efficient ways, often employing transition metal catalysis to forge complex molecular architectures.

A significant area of research is the palladium-catalyzed synthesis of heterocycles . N-allyl-o-iodobenzamides are precursors for synthesizing isoquinolin-1-ones, which are important structural motifs in pharmacologically active compounds. researchgate.netnih.gov These reactions often proceed via an intramolecular Heck-type mechanism. researchgate.net Recent advancements have focused on developing enantioselective versions of these cyclizations. For example, asymmetric palladium-catalyzed arylborylation/cyclization of N-allyl-o-iodobenzamides has been developed to produce chiral borylated 3,4-dihydroisoquinolinones with high yields and enantioselectivities. acs.orgnus.edu.sg These borylated products are versatile intermediates that can be further functionalized. acs.org

Another major research direction involves the use of N-allyl-iodobenzamides in domino or cascade reactions . These processes allow for the rapid construction of complex polycyclic systems in a single operation. For instance, palladium-catalyzed reactions of allenyl-substituted 2-iodobenzamides can lead to the formation of tetracyclic and tricyclic systems through a domino carbopalladation/amination sequence. chim.it

Furthermore, the aryl iodide moiety of this compound makes it an ideal substrate for a range of cross-coupling reactions , such as the Suzuki, Sonogashira, and Heck reactions, allowing for the introduction of various substituents onto the benzene (B151609) ring before or after manipulation of the N-allyl group. researchgate.netwikipedia.org This modularity enables the synthesis of large libraries of compounds for screening in drug discovery and materials science. Research also explores its use in synthesizing radiolabeled compounds for medical imaging, given that iodobenzamides show an affinity for certain tissues like melanoma. walshmedicalmedia.comnih.gov

Research Findings: Data Tables

The following tables summarize key research findings involving N-allyl-iodobenzamide derivatives in modern organic synthesis.

Table 1: Palladium-Catalyzed Enantioselective Arylborylation/Cyclization of N-Allyl-o-Iodobenzamides acs.orgnus.edu.sg

This table illustrates the reaction conditions and outcomes for the asymmetric synthesis of borylated 3,4-dihydroisoquinolinones.

EntryR Group on NitrogenLigandYield (%)Enantiomeric Excess (ee, %)
1Benzyl (Bn)(R)-difluorphos9383
2Methyl (Me)(R)-difluorphos8586
3Phenyl (Ph)(R)-segphos4296
44-Methoxyphenyl(R)-segphos6794

Reaction Conditions: N-allyl-o-iodobenzamide (1 equiv.), B₂pin₂ (1.5 equiv.), [(η³-allyl)PdCl]₂ (2 mol%), Ligand (4 mol%), Ag₃PO₄ (2 equiv.), K₂CO₃ (2 equiv.), MeCN, 60 °C.

Table 2: Palladium-Catalyzed Synthesis of 5-Nitroisoquinolin-1-ones researchgate.net

This table shows the results for the intramolecular cyclization of N-allyl-2-iodo-3-nitrobenzamide to form 4-methyl-5-nitroisoquinolin-1-one.

EntryCatalystBaseAdditiveTemperature (°C)Yield (%)
1Pd(OAc)₂K₂CO₃-10025
2Pd(PPh₃)₄Et₃N-10045
3Pd(PPh₃)₄Et₃NBu₄NCl15072

Reaction Conditions: Substrate (1 equiv.), Catalyst (0.1 equiv.), Base (2 equiv.), Additive (1 equiv.), DMF.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10INO

Molecular Weight

287.1g/mol

IUPAC Name

4-iodo-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H10INO/c1-2-7-12-10(13)8-3-5-9(11)6-4-8/h2-6H,1,7H2,(H,12,13)

InChI Key

DTRHPOUILNLLNZ-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC=C(C=C1)I

Canonical SMILES

C=CCNC(=O)C1=CC=C(C=C1)I

Origin of Product

United States

Synthetic Methodologies for N Allyl 4 Iodobenzamide and Analogous Architectures

Strategies for Amide Bond Formation in Iodobenzamide Synthesis

The construction of the amide linkage in iodobenzamides is a fundamental step in the synthesis of the target compound. This can be achieved through several established and emerging methodologies.

Nucleophilic Acylation Approaches to N-Allyl-4-Iodobenzamide

A primary and widely used method for synthesizing this compound is through nucleophilic acyl substitution. libretexts.org This approach typically involves the reaction of an activated carboxylic acid derivative, such as an acyl chloride, with an amine.

In this context, 4-iodobenzoyl chloride is a key intermediate. It can be reacted with allylamine (B125299) to directly form this compound. The reactivity of acyl chlorides is high due to the electron-withdrawing nature of the chlorine atom, which enhances the electrophilicity of the carbonyl carbon, and the poor resonance stabilization between the carbonyl group and the chlorine atom. libretexts.org This facilitates the nucleophilic attack by the amine.

The general reaction is as follows:

Reactants: 4-Iodobenzoyl Chloride and Allylamine

Product: this compound

Byproduct: Hydrochloric acid

This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid formed, driving the reaction to completion.

Coupling Reactions for Construction of the Iodobenzamide Scaffold

Modern synthetic chemistry offers a variety of coupling reactions that can be employed to construct the iodobenzamide scaffold. These methods often provide milder reaction conditions and greater functional group tolerance compared to traditional methods. While direct coupling to form the amide bond from an iodoarene is a broad area, specific examples for this compound are less commonly detailed than for more complex structures. However, the principles of transition-metal-catalyzed cross-coupling reactions are relevant. cas.cnbeilstein-journals.org

For instance, palladium-catalyzed carbonylation reactions can be used. In such a process, an aryl iodide (like 1,4-diiodobenzene) could theoretically be reacted with carbon monoxide and allylamine in the presence of a palladium catalyst to form the corresponding amide.

Additionally, copper-catalyzed coupling reactions have been systematically investigated for various amide syntheses. cas.cnbeilstein-journals.org These reactions can sometimes involve the coexistence of cross-coupling, intramolecular cyclization, and homocoupling pathways, with selectivity being controlled by tuning substituents and reaction partners. cas.cn

Regioselective Allylation of Iodobenzamide Precursors

Regioselectivity becomes a critical consideration when the allyl group is introduced to a precursor that already contains the iodobenzamide framework. The allylation can occur at different positions, and controlling this is key to obtaining the desired product.

In the context of N-allylbenzamides, palladium-catalyzed reactions are efficient for creating fused heterocyclic structures like isoquinolin-1-ones from N-allyl-2-iodobenzamides. researchgate.net While this example pertains to the ortho-isomer, the principles of regioselective allylation are broadly applicable. The choice of catalyst, ligands, and reaction conditions can influence where the allylation occurs. For instance, palladium-catalyzed allylic substitutions can yield either SN2 or SN2' products, with the latter often being more synthetically valuable as it can create a new stereogenic center. beilstein-journals.org

Microwave-assisted N-allylation has been shown to be an efficient method for synthesizing di-, tri-, and tetra-allylated RCM substrates from (het)aryl aminoamides in good yields. nih.gov This technique offers shorter reaction times and can be a powerful tool for regioselective allylation. nih.gov

Divergent Synthetic Routes to Structurally Related N-Allyl-o-Iodobenzamides

The synthesis of N-allyl-ortho-iodobenzamides opens up pathways to a variety of heterocyclic compounds through cyclization reactions. Several synthetic routes have been developed to access these important building blocks.

One approach involves the reaction of 2-iodobenzoyl chloride with allylamine, analogous to the synthesis of the para-isomer. scielo.brlookchem.com This provides the direct precursor for subsequent cyclization reactions.

Palladium-catalyzed cyclization of N-allyl-2-iodobenzamides is a powerful method for constructing fused heterocyclic systems. researchgate.net For example, treatment of N,N-diallyl-2-iodo-3-nitrobenzamide with a palladium catalyst can lead to a mixture of cyclized products. researchgate.net Similarly, aryl radical cyclization of o-iodobenzamides mediated by tri-n-butyltin hydride can be used to form benzolactams. scielo.brrsc.org

Furthermore, cascade reactions involving N-allenyl-2-iodobenzamide have been developed to produce functionalized isoquinolinones and isoquinolines. These reactions often proceed through the formation of a π-allyl-palladium intermediate. unimi.it

Advanced Reaction Pathways and Mechanistic Insights of N Allyl 4 Iodobenzamide in Organic Transformations

Palladium-Catalyzed Cyclization Reactions of N-Allyl-o-Iodobenzamides

Palladium-catalyzed cyclization of N-allyl-o-iodobenzamides serves as a powerful tool for constructing nitrogen-containing heterocycles. acs.orgresearchgate.net This class of reactions leverages the ability of palladium to facilitate the formation of carbon-carbon and carbon-heteroatom bonds in a controlled manner. The general process involves the oxidative addition of the aryl iodide to a palladium(0) species, followed by intramolecular insertion of the allyl group and subsequent reaction steps that lead to the cyclized product. wikipedia.org These transformations are valuable for creating fused heterocyclic systems, such as isoquinolin-1-ones. researchgate.net

Enantioselective Palladium-Catalyzed Arylborylation/Cyclization

A significant advancement in this field is the development of enantioselective palladium-catalyzed arylborylation/cyclization of N-allyl-o-iodobenzamides. acs.orgnus.edu.sg This process simultaneously introduces a boryl group and creates a new heterocyclic ring structure with high levels of stereocontrol.

The reaction of N-allyl-o-iodobenzamides with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a chiral palladium catalyst results in the formation of boryl-functionalized 3,4-dihydroisoquinolinones. acs.orgnus.edu.sg These products are valuable synthetic intermediates because the carbon-boron bond can be stereospecifically converted into various other functional groups, including C-C, C-O, and C-N bonds, with minimal loss of enantiomeric purity. nus.edu.sg This methodology provides a direct route to introduce boron moieties into the core structures of potentially biologically active compounds. acs.org

The reaction conditions typically involve a palladium precursor, such as [(η³-allyl)PdCl]₂, a chiral phosphine (B1218219) ligand, and a base. Studies have shown that a range of N-allyl-o-iodobenzamides can react smoothly to produce the desired borylated heterocycles in good to high yields. nus.edu.sg

Table 1: Substrate Scope in Enantioselective Arylborylation/Cyclization of N-Allyl-o-iodobenzamides

Substrate (N-substituent) Yield (%) Enantiomeric Excess (ee %)
N-Methyl 93 83
N-Ethyl 90 89
N-Propyl 42 86
N-Butyl 85 90
N-tert-Butyl 90 96

Data sourced from studies on the palladium-catalyzed reaction of various N-substituted allyl-o-iodobenzamides. nus.edu.sg

A key feature of the enantioselective arylborylation/cyclization is its ability to construct quaternary stereogenic centers. acs.orgnus.edu.sg These centers, where a carbon atom is bonded to four other non-hydrogen atoms, are common motifs in many natural products and pharmaceutical agents but are notoriously challenging to synthesize stereoselectively. escholarship.orgthieme-connect.de By carefully selecting the chiral ligand and reaction conditions, this method allows for the creation of boryl-containing quaternary carbons in high enantiomeric excess. nus.edu.sg The successful synthesis of these complex structures opens up avenues for the development of new chiral molecules with potential applications in medicine and materials science. nus.edu.sgnih.gov

Formation of Boryl-Functionalized Heterocyclic Compounds

Intramolecular Oxidative Heck Reactions and Related Processes

The intramolecular Heck reaction is a cornerstone of palladium-catalyzed cyclizations, involving the coupling of an aryl or vinyl halide with an alkene within the same molecule. wikipedia.org In the context of N-allyl-o-iodobenzamides, this reaction leads to the formation of dihydroisoquinolinones. researchgate.net The process is initiated by the oxidative addition of the C-I bond to a Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. A subsequent β-hydride elimination step regenerates the double bond in a different position and the Pd(0) catalyst, completing the catalytic cycle. wikipedia.org

Variations of this process, such as oxidative Heck reactions, can be employed where an oxidant is used to regenerate the active Pd(II) catalyst, allowing for the use of starting materials without a halide, such as those with a C-H bond to be activated. researchgate.net The carbonyl group in the amide substrate can play a crucial role in directing the reaction and influencing its regioselectivity and stereoselectivity. researchgate.net

Ligand Effects on Regioselectivity and Stereoselectivity in Palladium Catalysis

The choice of ligand in palladium-catalyzed reactions is critical for controlling both regioselectivity and stereoselectivity. rsc.orgnih.gov In the enantioselective arylborylation/cyclization of N-allyl-o-iodobenzamides, various chiral phosphine ligands have been screened to optimize the reaction's outcome. acs.orgnus.edu.sg

For instance, studies have shown that segphos-type and difluorphos (B3069624) ligands can provide high yields and enantioselectivities for the formation of 3,4-dihydroisoquinolinones. acs.orgnus.edu.sg The steric and electronic properties of the ligand influence the geometry of the palladium complex, which in turn dictates the facial selectivity of the alkene insertion and the subsequent bond-forming steps. rsc.org The bite angle of bidentate phosphine ligands, for example, can significantly impact the regioselectivity of the cyclization process. nih.gov Computational studies have helped to elucidate how ligand-substrate interactions, such as hydrogen bonding and π-stacking, can stabilize transition states and lead to the observed selectivity. rsc.org

Table 2: Effect of Chiral Ligands on the Arylborylation of N-allyl-o-iodobenzamide

Ligand Yield (%) Enantiomeric Excess (ee %)
Josiphos-type L1 modest 66
Josiphos-type L2 modest 62
(R)-MeO-biphep (L5) high low
(R)-binap (L6) high low
(R)-segphos (L9) 93 83
(R)-difluorphos (L10) 90 89

Data from a study evaluating various chiral phosphine ligands. acs.org

Stereoselective Oxidative Cyclization to Oxazolines and Oxazines

Beyond palladium catalysis, other methods have been developed for the stereoselective cyclization of N-allyl benzamides and their derivatives. One notable approach is the use of a chiral triazole-based iodine catalyst to achieve a highly enantioselective oxidative cyclization, yielding oxazolines and oxazines. chemrxiv.orgresearchgate.netchemrxiv.org In this process, a hypervalent iodine compound is generated in situ as the active catalytic species. chemrxiv.org

This method has proven effective for a broad range of substrates, including the formation of five- and six-membered N-heterocycles. researchgate.netchemrxiv.org It allows for the construction of quaternary stereocenters with high optical purities. researchgate.net The resulting chiral oxazolines and oxazines are valuable building blocks for further synthetic transformations. researchgate.netchemrxiv.org For example, N-homoallyl benzamides can be cyclized to form oxazines in high yields and with good enantioselectivities. chemrxiv.org

Hypervalent Iodine Chemistry Involving N-Allyl-4-Iodobenzamide Precursors

The presence of an iodine atom on the benzamide (B126) scaffold allows for its transformation into hypervalent iodine species, which are powerful reagents in organic synthesis. These species are often generated in situ and exhibit unique reactivity, particularly in intramolecular reactions.

In-situ Generation and Reactivity of Iodine(III) and Iodine(V) Species

This compound can be oxidized to form iodine(III) and iodine(V) species. The in situ generation of these hypervalent iodine reagents is typically achieved using a terminal oxidant. For instance, the oxidation of iodoarenes can be accomplished with co-oxidants like Oxone. semanticscholar.org The resulting hypervalent iodine species are highly electrophilic and can facilitate a variety of transformations. semanticscholar.orgbeilstein-journals.org The reactivity of these species is influenced by the substituents on the iodoarene. rsc.org

The generation of iodine(III) species from iodoarene precursors can be achieved using oxidants such as m-chloroperbenzoic acid (mCPBA). rsc.org These in situ generated iodine(III) reagents are key intermediates in various catalytic cycles, including amination and oxyamination reactions. rsc.org Similarly, iodine(V) species can be generated in situ from iodoarenes using appropriate oxidants, and they are known to be effective in oxidation reactions. semanticscholar.orgbeilstein-journals.org

Intramolecular Amination and Oxyamination Reactions

The allyl group in this compound provides a tethered nucleophile and an alkene functionality, making it an ideal substrate for intramolecular cyclization reactions mediated by hypervalent iodine. These reactions often lead to the formation of nitrogen-containing heterocycles. rsc.orgunimi.it

Specifically, intramolecular oxyamination of N-allyl amides can be catalyzed by hypervalent iodine species, leading to the formation of oxazolines. rsc.orgorganic-chemistry.org These reactions can be rendered enantioselective by using chiral iodoarene catalysts. organic-chemistry.org The reaction proceeds through the activation of the alkene by the iodine(III) species, followed by the intramolecular attack of the amide oxygen or nitrogen. beilstein-journals.orgrsc.org

Reaction Type Product Key Features
Intramolecular OxyaminationOxazolines, OxazinesCatalyzed by chiral iodoarenes, can construct quaternary stereocenters. organic-chemistry.org
Intramolecular AminationNitrogen-containing heterocyclesCan be catalyzed by transition metals like palladium. unimi.itchim.it

Role of Amide Functionality in Hypervalent Iodine Reactivity

The amide group in this compound plays a crucial role in directing and participating in reactions involving hypervalent iodine. In many instances, the amide acts as an internal nucleophile. semanticscholar.orgrsc.org The ortho-positioning of the amide relative to the iodine atom can lead to the formation of a secondary I---O bond, which can stabilize the hypervalent iodine compound. researchgate.net

This intramolecular coordination can influence the reactivity and selectivity of the subsequent transformations. For example, in 2-iodobenzamides, the amide functionality is critical for the catalytic activity in oxidation reactions. beilstein-journals.orgresearchgate.net The conformational rigidity imposed by such intramolecular interactions can enhance the reactivity compared to more flexible analogues. researchgate.net Furthermore, the amide nitrogen can act as the nucleophile in cyclization reactions, leading to the formation of various heterocyclic structures. rsc.orgsci-hub.se

Electrophilic Activation of Amides and N-Dehydrogenation Pathways

The amide bond is generally unreactive, but its electrophilicity can be enhanced through activation with strong electrophiles. This activation can pave the way for novel transformations, including N-dehydrogenation to form enamides.

A direct N-dehydrogenation of amides to enamides represents a straightforward approach to this important class of compounds. acs.orgnih.gov While methods for the dehydrogenation of carbamates are established, pathways for carboxamides have been less common. acs.orgnih.gov Recent advancements have shown that electrophilic activation of amides using reagents like triflic anhydride (B1165640) in the presence of a strong, non-nucleophilic base can facilitate N-dehydrogenation. acs.orgnih.gov This process is thought to proceed through an iminium triflate intermediate, which exhibits enhanced acidity at the proton alpha to the nitrogen, enabling its removal by the base. acs.orgnih.gov

A photoinduced, palladium-catalyzed dehydrogenation protocol has been reported for prefunctionalized 2-iodobenzamides, highlighting a different approach to enamide synthesis. acs.orgnih.gov This method relies on hydrogen abstraction from the N-alkyl group.

Dehydrogenative Annulation Reactions of N-Allyl Amides

Dehydrogenative annulation reactions offer an efficient way to construct cyclic structures without the need for pre-oxidized starting materials. researchgate.net N-allyl amides are valuable substrates in these transformations, acting as four-atom donors in annulation reactions. researchgate.net

An electrochemical approach has been developed for the dehydrogenative annulation of N-allyl amides with 1,3-dicarbonyl compounds, yielding pyrrolidines and tetrahydropyridines. researchgate.net This method avoids the use of chemical oxidizing reagents and transition-metal catalysts, employing an organic redox catalyst instead. researchgate.net In these reactions, the N-allyl amide participates in a (4+1) or (4+2) annulation, depending on the coupling partner. researchgate.net

Transition-metal catalysis, particularly with rhodium, has also been employed for the dehydrogenative annulation of γ,δ-unsaturated amides with alkynes to synthesize polysubstituted pyridones. pku.edu.cn The reaction proceeds through a cascade of C-H activation, dehydrogenation to form a dienamide intermediate, and subsequent annulation with the alkyne. pku.edu.cn

Annulation Type Catalyst/Method Product Key Mechanistic Step
(4+1) Annulation with Dimethyl MalonateElectrochemical, Organic Redox CatalystPyrrolidinesElectrochemical oxidation to a radical cation. researchgate.net
(4+2) Annulation with β-KetoestersElectrochemical, Organic Redox CatalystTetrahydropyridinesElectrochemical oxidation to a radical cation. researchgate.net
Annulation with Alkynes[RhCp*Cl2]2Polysubstituted Pyridonesβ-C-H bond activation and formation of a π-allyl-Rh intermediate. pku.edu.cn

Radical-Mediated Transformations and Reaction Initiation

This compound can also participate in radical-mediated reactions. The iodoaryl group can serve as a precursor for an aryl radical upon treatment with a radical initiator like tri-n-butyltin hydride. researchgate.net This aryl radical can then undergo intramolecular cyclization. For instance, the regioselective 12-endo aryl radical cyclization of a related N-(4-allyloxybutyl)-2-iodobenzamide has been reported. researchgate.net

An electrochemical approach has been documented for a radical Truce-Smiles rearrangement of N-allylbenzamides. researchgate.net This reaction is initiated by the radical fluoromethylation of the alkene, leading to a 1,4-aryl migration and the formation of β-arylethylamines. researchgate.net The success of this transformation is highly dependent on the protecting group on the amide nitrogen, which influences the competition between the desired aryl migration and an undesired 6-endo cyclization. researchgate.net

Furthermore, high-valent iodine reagents, which can be generated from this compound, can themselves act as sources of radicals under photochemical conditions, initiating further transformations. rsc.org

Catalytic Applications and Roles of N Allyl 4 Iodobenzamide Derivatives

Organocatalysis with Hypervalent Iodine Species Derived from N-Allyl-4-Iodobenzamide

Hypervalent iodine reagents have become indispensable tools in organic chemistry, prized for their mild oxidizing properties and reactivity that often mirrors that of transition metals, while avoiding the issues of heavy metal toxicity. rsc.orgbeilstein-journals.orgresearchgate.net These reagents are characterized by an iodine atom in a higher-than-normal oxidation state, typically +3 (λ³-iodane) or +5 (λ⁵-iodane). Iodoarenes, such as this compound, can function as pre-catalysts, which are oxidized in situ to the active hypervalent iodine species using a terminal oxidant. This catalytic approach is central to their application in organocatalysis. rsc.orgorganic-chemistry.org

The general mechanism involves the oxidation of the iodine(I) atom of the iodoarene to an iodine(III) or iodine(V) species. This active catalyst can then engage the substrate in an oxidative transformation, after which it is reduced back to its initial iodine(I) state, completing the catalytic cycle. rsc.org While much of the foundational research has focused on simpler iodoarenes or ortho-iodobenzamides derived from amino acids, the principles extend to the 4-iodo isomer. beilstein-journals.orgnii.ac.jp The amide functionality in these compounds can influence the reactivity and stability of the resulting hypervalent iodine species. nii.ac.jpresearchgate.net

Asymmetric Catalysis and Enantioselective Transformations

A significant frontier in hypervalent iodine chemistry is the development of chiral catalysts for enantioselective reactions. beilstein-journals.orgnih.gov The synthesis of optically active molecules is of paramount importance, and chiral hypervalent iodine reagents offer a metal-free pathway to achieve this. rsc.orgbeilstein-journals.org The primary strategy involves attaching a chiral moiety to the iodoarene backbone, which is then oxidized to generate a chiral catalytic species. beilstein-journals.orguni-bremen.de This chiral environment guides the substrate's approach, enabling stereochemical control during the reaction.

While direct examples using the this compound scaffold are specific, extensive research on analogous chiral iodoarenes demonstrates the potential for high enantioselectivity in a variety of transformations. rsc.org These include:

Oxidative Dearomatization: Chiral iodine catalysts have been used for the enantioselective dearomatization of phenols and naphthols to create complex spirocyclic structures. beilstein-journals.orguni-bremen.de

α-Functionalization of Carbonyls: The asymmetric α-oxytosylation and α-amination of ketones and their derivatives can be achieved with high enantioselectivity using chiral hypervalent iodine reagents. beilstein-journals.orguni-bremen.de

Oxyamination of Alkenes: Chiral organoiodine catalysts have proven effective in the enantioselective oxyamination of alkenes, producing valuable chiral amino alcohols from simple starting materials. rsc.orgnih.gov

For instance, Gong and co-workers developed a highly enantioselective spirocarbocyclization of N¹,N³-diphenylmalonamides using a chiral iodoarene derived from (S)-proline as a pre-catalyst, achieving up to 90% enantiomeric excess (ee). rsc.org Such studies underscore the power of chiral iodoarene catalysis to construct quaternary stereogenic centers. rsc.org

Table 1: Examples of Enantioselective Transformations with Chiral Hypervalent Iodine Catalysts (Note: These examples use analogous chiral iodoarene catalysts to illustrate the transformations possible)

Transformation Substrate Type Pre-catalyst Type Product Type Achieved Enantioselectivity (ee) Reference
Spirocarbocyclization N¹,N³-diphenylmalonamides (S)-proline-derived iodoarene Spirooxindoles Up to 90% rsc.org
Intermolecular Oxyamination Styrene Chiral iodoarene Oxazoline 86% rsc.org
Oxidative Rearrangement Allylic Alcohols (S)-proline-derived iodoarene α-arylated-β-alkoxylated ketones Excellent ee rsc.org
Intramolecular Diamination Homoallylic guanidine Chiral iodoarene Diamines Good selectivities nih.gov

Green Catalytic Systems and Recyclable Reagents

A major advantage of hypervalent iodine compounds is their environmentally benign nature compared to many heavy metal reagents. beilstein-journals.orgresearchgate.net However, a drawback of using them in stoichiometric amounts is the production of iodoarene byproducts, which can complicate purification. nsf.gov The development of catalytic systems where the iodoarene is regenerated is a significant step forward, but the ultimate goal for green chemistry is the ability to easily recover and reuse the catalyst. nsf.gov

To address this, researchers have developed recyclable hypervalent iodine reagents by immobilizing the iodoarene pre-catalyst on a solid support. nsf.govmdpi.com This strategy prevents the catalyst from entering the solution phase, allowing for simple separation (e.g., by filtration) from the reaction mixture and subsequent re-oxidation for reuse. Common supports include polymers and magnetic nanoparticles. nsf.govmdpi.com

Polymer-Supported Reagents: Iodoarenes can be attached to a polymer backbone. These reagents have been successfully used in various oxidations, and the reduced polymer can be filtered off and re-oxidized. mdpi.com

Magnetic Nanoparticle-Supported Reagents: Attaching the iodoarene to magnetic nanoparticles offers a particularly convenient method for catalyst recovery; the catalyst can be removed from the reaction vessel using an external magnet. nsf.gov Yakura and co-workers demonstrated that a magnetic-nanoparticle-supported iodoarene could be used for the oxidation of phenols and recycled up to eight times. nsf.gov

Precursors for Transition Metal-Catalyzed Processes

The structure of this compound makes it an ideal substrate for a wide range of transition metal-catalyzed reactions, which are fundamental for constructing complex molecular architectures. The aryl iodide moiety is a classic functional group for oxidative addition to low-valent transition metals (e.g., Pd(0), Ni(0)), initiating catalytic cycles like the Heck, Suzuki, Sonogashira, and Buchwald-Hartwig couplings. acs.orgresearchgate.net

A compelling example of N-allyl-iodobenzamide derivatives in action is the palladium-catalyzed asymmetric arylborylation/cyclization. nus.edu.sg In a study by the National University of Singapore, various N-allyl-o-iodobenzamides were shown to react with bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of a chiral palladium catalyst. nus.edu.sg This reaction proceeds via an intramolecular cyclization to form borylated 3,4-dihydroisoquinolinones, which are valuable heterocyclic structures containing a quaternary stereocenter. nus.edu.sg The reaction demonstrated high yields and excellent enantioselectivities (up to 97% ee) for a broad range of substrates. nus.edu.sg Although this research used the ortho-iodo isomer, the underlying reactivity showcases the potential of N-allyl-iodobenzamides as powerful precursors for complex molecule synthesis via transition metal catalysis.

Table 2: Palladium-Catalyzed Asymmetric Arylborylation of N-Allyl-o-Iodobenzamide Derivatives (Source: Adapted from research by the National University of Singapore nus.edu.sg)

Substrate Substituent (on Nitrogen) Chiral Ligand Yield (%) Enantioselectivity (ee %)
Methyl (R)-segphos 90 86
Benzyl (R)-segphos 80 90
Phenyl (R)-segphos 42 88
tert-Butyl (R)-difluorphos 86 96

Catalytic Strategies for C-N and C-C Bond Formation

The construction of carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds is a cornerstone of organic synthesis, essential for building the core skeletons of pharmaceuticals, agrochemicals, and materials. nih.govnih.govrsc.org Derivatives of this compound are versatile starting materials for forming both types of bonds through catalytic methods.

C-N Bond Formation: Strategies for C-N bond formation using N-allyl-iodobenzamide derivatives can involve either hypervalent iodine chemistry or transition metal catalysis.

Hypervalent Iodine-Mediated Cyclization: The allyl and amide groups within the molecule can undergo intramolecular cyclization. For example, oxidative cyclization of N-alkenylamides, mediated by hypervalent iodine species generated in situ, can form nitrogen-containing heterocycles like oxazolines. nih.govnih.gov Computational and experimental studies have investigated the mechanism of this transformation, highlighting the role of the iodoarene catalyst in activating the alkene for nucleophilic attack by the amide oxygen or nitrogen. nih.gov

Transition Metal-Catalyzed Amination: The aryl iodide can participate in Buchwald-Hartwig amination reactions to form a new C-N bond at the 4-position of the benzamide (B126) ring. Furthermore, transition metal-catalyzed intramolecular hydroamination or carboamination reactions of the allyl group provide pathways to various nitrogen heterocycles. unimi.it

C-C Bond Formation: The formation of new C-C bonds using this compound precursors predominantly relies on transition metal catalysis.

Cross-Coupling Reactions: The aryl iodide is a handle for well-established cross-coupling reactions. Suzuki coupling with boronic acids, Heck coupling with alkenes, and Sonogashira coupling with terminal alkynes all serve to build a new C-C bond at the aromatic ring, significantly increasing molecular complexity. researchgate.net

Intramolecular Cyclizations: As demonstrated in the palladium-catalyzed arylborylation, the aryl iodide and allyl group can react intramolecularly to form new rings and create C-C bonds simultaneously. nus.edu.sg This approach is particularly powerful for the rapid assembly of complex polycyclic systems. nus.edu.sg

Advanced Spectroscopic Investigations and Structural Elucidation in Mechanistic Studies

X-ray Crystallography for Molecular Structure and Intermolecular Interactions

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and torsion angles, defining the molecule's conformation in the solid state. Furthermore, it reveals the intricate network of intermolecular interactions that dictate how molecules are arranged within the crystal lattice, which can influence the material's physical properties.

While a specific crystal structure for N-allyl-4-iodobenzamide is not publicly available, analysis of closely related structures provides significant insight into its likely structural features. For instance, the crystal structure of N-(4-Chlorophenylsulfonyl)-4-iodobenzamide has been determined, offering a model for the iodo-substituted benzamide (B126) portion of the target molecule. researchgate.net The data from this analysis highlights key structural parameters. researchgate.net

Interactive Table: Crystallographic Data for the Analogous Compound N-(4-Chlorophenylsulfonyl)-4-iodobenzamide researchgate.net

ParameterValue
Chemical FormulaC₁₃H₉ClINO₃S
Molecular Weight421.62
Crystal SystemMonoclinic
Space GroupC2/c
a (Å)18.1163 (18)
b (Å)13.3947 (13)
c (Å)12.3002 (13)
β (°)104.223 (4)
Volume (ų)2893.3 (5)
Z8

In the crystals of analogous compounds like N-allyl-4-methylbenzenesulfonamide , molecules are linked by intermolecular N-H···O hydrogen bonds, forming centrosymmetric dimers. nih.govnih.gov These dimers are further connected into ribbons through offset π–π stacking interactions between the aromatic rings. nih.govnih.gov Similarly, the crystal structure of N-(4-Chlorophenylsulfonyl)-4-iodobenzamide shows that molecules are linked by pairs of N—H⋯O hydrogen bonds, also forming inversion dimers. researchgate.net These dimers are connected by C—H⋯O hydrogen bonds, and neighboring sheets are linked via offset π–π interactions involving the iodobenzene (B50100) rings. researchgate.net The study of these non-covalent interactions is crucial, as they are fundamental to molecular recognition and the design of functional crystalline materials. mdpi.comconicet.gov.ar

Advanced NMR Spectroscopy for Conformational Analysis and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for probing molecular structure and dynamics in solution. nih.gov While basic 1D NMR provides primary characterization, advanced techniques like 2D Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Exchange Spectroscopy (EXSY) are essential for detailed conformational analysis. rsc.orgdoi.org

For amides like this compound, a key conformational feature is the restricted rotation around the amide C-N bond, which can lead to the existence of cis and trans rotamers. scielo.br Advanced NMR experiments can identify the presence of these distinct isomers in solution and quantify their rates of interconversion. rsc.orgscielo.br For example, 2D-EXSY NMR can verify the chemical exchange between different isomers in equilibrium. rsc.org By combining experimental NMR data with computational modeling, a detailed picture of the molecule's conformational landscape in solution can be developed. doi.org

Although a detailed conformational analysis of this compound is not documented, data for the related N-benzyl-4-iodobenzamide provides a reference point for the chemical shifts expected for the core structure. ucl.ac.uk

Interactive Table: ¹H NMR Spectral Data for the Related Compound N-benzyl-4-iodobenzamide ucl.ac.uk

Functional GroupChemical Shift (δ) (ppm)MultiplicityCoupling Constant (J) (Hz)
CH₂NH4.47d6.0
Aromatic H7.22-7.26m-
Aromatic H7.50d8.5
Aromatic H7.77d8.6

Beyond structural analysis, NMR is a powerful technique for real-time reaction monitoring. jhu.edumdpi.com By acquiring spectra at set intervals, chemists can track the consumption of reactants and the formation of products. jhu.eduillinois.edu This kinetic data is invaluable for optimizing reaction conditions and understanding reaction mechanisms. beilstein-journals.org Modern flow NMR setups allow for continuous, automated monitoring of reactions, even those involving short-lived intermediates. beilstein-journals.org

Mass Spectrometry for Reaction Intermediates and Product Identification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weights with high precision. It is an essential tool for identifying reaction products and, crucially, for detecting transient intermediates that may not be observable by other methods.

In studies of reactions involving iodobenzamide derivatives, mass spectrometry has been instrumental. For example, in a tri-n-butyltin hydride-mediated radical reaction of a 2-iodobenzamide (B1293540) derivative, electrospray ionization mass spectrometry (ESI-MS) was used to elucidate the structure of an unexpected aryltributyltin product. researchgate.net In other work, mass spectrometry was used to identify a key aldol (B89426) intermediate in a reaction involving N-aryl amides. umn.edu The development of various ionization techniques, such as ESI and Direct Analysis in Real Time (DART), allows for the analysis of a wide range of molecules with minimal sample preparation, facilitating the rapid identification of components in complex reaction mixtures. researchgate.netscholaris.caacs.org This capability is vital for confirming the identity of desired products and for uncovering unexpected side reactions or rearrangement products, providing deeper mechanistic insight. nsf.gov

Spectroscopic Probes for Reaction Pathway Elucidation

Elucidating a reaction pathway is a complex task that relies on the synergistic use of multiple spectroscopic techniques. Each method provides a different piece of the puzzle, and together they allow for the construction of a detailed, evidence-based mechanism.

The study of reactions involving iodobenzamides, such as palladium-catalyzed carboiodination or radical cyclizations, exemplifies this integrated approach. researchgate.netscholaris.ca

Reaction Monitoring (NMR): The process begins with monitoring the reaction progress using NMR. jhu.edubeilstein-journals.org This allows for the observation of the rate of disappearance of the starting material, this compound, and the appearance of signals corresponding to products. The detection of new, transient signals can provide the first hint of a reaction intermediate. jhu.edu

Intermediate and Product Identification (MS): Samples taken from the reaction mixture can be analyzed by mass spectrometry to identify the molecular weights of the species present. researchgate.net This is often the most direct way to detect and confirm the presence of proposed intermediates or unexpected byproducts. umn.edu

Structural Confirmation (X-ray & NMR): Once a final product is isolated, its complete structure can be unambiguously determined. 2D NMR techniques are used to map out the connectivity of the atoms in solution, while X-ray crystallography provides the definitive solid-state structure. umn.eduescholarship.org If an intermediate can be trapped or is unusually stable, these same techniques can be applied to confirm its structure, providing powerful evidence for a proposed reaction pathway. nsf.gov

Through this combined spectroscopic approach, researchers can move beyond simply reporting a chemical transformation to developing a fundamental understanding of how it occurs at a molecular level.

Theoretical and Computational Studies of N Allyl 4 Iodobenzamide Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Transition States

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions involving N-allyl-4-iodobenzamide. numberanalytics.commdpi.com DFT calculations allow for the exploration of potential energy surfaces, which helps in identifying the most plausible reaction pathways. numberanalytics.com By mapping these surfaces, researchers can locate transition states—the high-energy structures that connect reactants to products. numberanalytics.comyoutube.com The characterization of these transition states is crucial for understanding the kinetics and feasibility of a reaction.

Recent applications of DFT have focused on the dynamical aspects of reaction mechanisms in both molecular and condensed phases. nih.gov For instance, in reactions such as radical cyclizations involving similar structures, DFT has been used to model the formation of new rings. researchgate.net The theory can predict the activation energies associated with different proposed mechanisms, such as free-radical addition versus radical-mediated cyclization, thereby clarifying the operative pathway. nih.gov Computational studies combine theoretical results with experimental observations to provide a comprehensive understanding of the reaction mechanism. nih.gov

The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. mdpi.com Therefore, careful validation of the computational methodology against experimental data is a standard practice in the field. researchgate.net

Molecular Orbital (MO) Analysis of Hypervalent Bonding and Reactivity

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and bonding in molecules like this compound, particularly in its interactions with hypervalent species. Hypervalent iodine compounds, which are often used in conjunction with substrates like this compound, feature a three-center, four-electron (3c-4e) bond. uni-bremen.denih.govvdoc.pub

MO analysis of this 3c-4e bond reveals a bonding orbital, a non-bonding orbital, and an anti-bonding orbital. vdoc.pub The highest occupied molecular orbital (HOMO) is typically the non-bonding orbital, which has a node at the central iodine atom. vdoc.pub This electronic arrangement results in a highly polarized bond, rendering the iodine atom electrophilic and the ligands nucleophilic. uni-bremen.de This inherent polarity is a key driver of the reactivity of hypervalent iodine reagents. nih.gov The stability of these hypervalent compounds is enhanced when highly electronegative atoms occupy the apical positions of the pseudo-trigonal bipyramidal geometry. uni-bremen.dersc.org

In the context of this compound, understanding the MO interactions is critical for predicting how it will react with various reagents, especially those involving hypervalent iodine. The electrophilic nature of the iodine center in such reagents facilitates reactions like oxidative cyclizations and group transfers. uni-bremen.de

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry offers powerful tools for predicting the regioselectivity and stereoselectivity of reactions involving this compound. rsc.org These predictions are vital for designing synthetic routes that yield specific isomers of a desired product.

DFT calculations are frequently employed to evaluate the energies of different transition states that lead to various regio- and stereoisomers. researchgate.net The calculated energy differences between these transition states can provide a quantitative prediction of the product distribution. For example, in allylation reactions, DFT can help rationalize the observed diastereoselectivity and enantioselectivity by identifying the key factors that control them. researchgate.net

Recent advances have also seen the application of machine learning models to predict regio- and site-selectivity. rsc.org These models are trained on large datasets of known reactions and can learn to identify the subtle electronic and steric factors that govern selectivity. While still an emerging area, these data-driven approaches hold significant promise for accelerating the discovery and optimization of selective chemical transformations. rsc.org

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from quantum mechanical calculations that quantify various aspects of a molecule's electronic structure and can be used to predict its reactivity. hakon-art.com These descriptors provide a conceptual framework for understanding and rationalizing chemical behavior. arxiv.org

For this compound, key descriptors include those derived from Frontier Molecular Orbital (FMO) theory, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.com The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). hakon-art.com

Other important global reactivity descriptors include:

Chemical Potential (μ): A measure of the escaping tendency of electrons from a system.

Chemical Hardness (η): A measure of the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the stabilization in energy when the system acquires additional electronic charge from the environment. hakon-art.com

Synthetic Utility and Applications in Complex Molecule Synthesis

Construction of Chiral Heterocyclic Scaffolds

The strategic placement of reactive functional groups in N-allyl-iodobenzamides makes them ideal substrates for intramolecular cyclization cascades to form valuable heterocyclic scaffolds. These reactions often proceed with high levels of stereocontrol, providing access to enantioenriched products that are foundational in medicinal chemistry and materials science.

A notable application of N-allyl-o-iodobenzamides is in the enantioselective palladium-catalyzed arylborylation/cyclization with bis(pinacolato)diboron (B136004) (B2pin2). nus.edu.sg This methodology facilitates the synthesis of borylated 3,4-dihydroisoquinolinones, which are key structures in many bioactive molecules. nus.edu.sg The reaction proceeds in high yields and with excellent enantioselectivities, particularly when using chiral phosphine (B1218219) ligands such as (R)-segphos or (R)-difluorphos. nus.edu.sg The process involves the formation of both a C-C and a C-B bond in a single operation, constructing a quaternary stereocenter with high fidelity. nus.edu.sg

This reaction is tolerant of a wide range of substituents on the nitrogen atom and the aromatic ring of the N-allyl-o-iodobenzamide substrate. nus.edu.sg For instance, substrates with varying N-substituents react efficiently to give the desired 3,4-dihydroisoquinolinone products with enantiomeric excesses (ee) ranging from 86% to 96%. nus.edu.sg Similarly, related substrates like o-iodoacrylanilides can be used to generate chiral oxindoles. nus.edu.sg

Table 1: Palladium-Catalyzed Asymmetric Arylborylation/Cyclization of N-allyl-o-iodobenzamides Data sourced from a study on asymmetric palladium-catalyzed reactions. nus.edu.sg

Substrate (N-allyl-o-iodobenzamide derivative) Chiral Ligand Product (3,4-Dihydroisoquinolinone) Yield Enantiomeric Excess (ee)
N-benzyl-N-allyl-2-iodobenzamide (R)-difluorphos 2-benzyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl-3,4-dihydroisoquinolin-1-one 90% 96%
N-allyl-2-iodo-N-(4-methoxybenzyl)benzamide (R)-difluorphos 2-(4-methoxybenzyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl-3,4-dihydroisoquinolin-1-one 85% 95%
N-allyl-N-butyl-2-iodobenzamide (R)-segphos 2-butyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl-3,4-dihydroisoquinolin-1-one 42% 86%
N-allyl-2-iodo-N-propylbenzamide (R)-difluorphos 2-propyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl-3,4-dihydroisoquinolin-1-one 78% 94%

Formation of Oxazolines, Thiazolines, and Imidazolines

N-allylbenzamides are effective substrates for enantioselective oxidative cyclization reactions, yielding highly enantioenriched 5-membered N-heterocycles. chemrxiv.org A method utilizing a chiral triazole-substituted iodoarene catalyst enables the synthesis of oxazolines with yields up to 94% and enantioselectivities as high as 98% ee. chemrxiv.orguni-bremen.de This transformation is notable for its ability to construct quaternary stereocenters. chemrxiv.org

The versatility of this protocol is demonstrated by its applicability to the corresponding N-allyl thioamides and imideamides, which serve as precursors to chiral thiazolines and imidazolines, respectively. chemrxiv.org These azoline heterocycles are prevalent in biologically active compounds and are valuable synthetic building blocks. chemrxiv.orgnih.govrsc.org The reaction proceeds through an intramolecular halooxygenation or halothionation mechanism when alternative reagents are used. organic-chemistry.org

Table 2: Enantioselective Oxidative Cyclization of N-Allyl Amide Derivatives Data sourced from a study on stereoselective oxidative cyclization. chemrxiv.org

Substrate Catalyst System Product Yield Enantiomeric Excess (ee)
N-allylbenzamide Chiral Iodoarene Catalyst 2-phenyl-5-(iodomethyl)-4,5-dihydrooxazole 94% 98%
N-allyl-4-methoxybenzamide Chiral Iodoarene Catalyst 5-(iodomethyl)-2-(4-methoxyphenyl)-4,5-dihydrooxazole 89% 97%
N-allylthiobenzamide Chiral Iodoarene Catalyst 2-phenyl-5-(iodomethyl)-4,5-dihydrothiazole 75% 95%

Preparation of Organoboron Compounds for Asymmetric Synthesis

The palladium-catalyzed reaction of N-allyl-o-iodobenzamides with B2pin2 is a powerful method for generating chiral organoboron compounds. nus.edu.sg These products, specifically borylated 3,4-dihydroisoquinolinones, are highly valued as versatile intermediates in asymmetric synthesis. nus.edu.sg Organoboron compounds can undergo a wide variety of stereospecific transformations, allowing the carbon-boron (C-B) bond to be converted into carbon-carbon (C-C) or carbon-heteroatom (C-X) bonds with minimal loss of enantiopurity. nus.edu.sg This makes them ideal building blocks for creating diverse and complex molecular structures. nus.edu.sguniv-rennes.fr For example, the resulting alkylboronate can be oxidized to an alcohol, vinylated, or homologated to introduce further chemical complexity while retaining the chiral integrity of the molecule. nus.edu.sg

Access to Spiro- and Fused Polycyclic Systems

Derivatives of N-allylbenzamide are instrumental in synthesizing more complex polycyclic frameworks, including fused systems. A double Heck reaction involving dihalo N-allyl substituted N-arylbenzamide derivatives provides an efficient route to indolone-fused isoindolinone rings. nih.gov This methodology relies on the differential reactivity of the two aromatic halide positions towards the palladium catalyst, enabling a cascade reaction that forms the fused polycyclic structure. nih.gov While the synthesis of spiro-fused heterocycles from N-allyl-iodobenzamide itself is less directly reported, related strategies involving dearomatization reactions on similar backbones highlight the potential for these substrates in constructing spirocyclic systems. acs.orgacs.org

Strategic Intermediates for Enantioenriched Target Structures

The products derived from N-allyl-iodobenzamide are not merely synthetic curiosities but serve as crucial intermediates for valuable, complex target molecules. The synthetic utility of the boryl-functionalized 3,4-dihydroisoquinolinones is highlighted by the synthesis of the enantioenriched Roche anti-cancer agent, (S)-RO4999200. nus.edu.sg

Furthermore, the chiral alkylboronate products can be readily transformed into other functional groups. For instance, oxidation with hydrogen peroxide yields the corresponding chiral alcohol, reaction with a vinyl Grignard reagent produces an allyl-substituted derivative, and hydrolysis can generate the chiral boronic acid. nus.edu.sg Similarly, the enantioenriched oxazolines obtained from oxidative cyclization are valuable strategic intermediates. chemrxiv.orguni-bremen.de Their functionality can be further manipulated, demonstrating their role as versatile building blocks for other enantioenriched target structures. chemrxiv.org

Q & A

Q. What are the established synthetic routes for N-allyl-4-iodobenzamide, and how can purity be optimized?

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Use a combination of spectroscopic techniques:
  • NMR : Analyze ¹H and ¹³C spectra for diagnostic peaks (e.g., allyl protons at δ 5.1–5.8 ppm, iodobenzamide aromatic protons at δ 7.3–8.1 ppm) .
  • Mass Spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 342.1 for C₁₀H₁₀INO) .
  • Infrared (IR) : Detect amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
    Cross-validate with literature data from SciFinder or Reaxys to ensure consistency .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate competing side reactions (e.g., allyl group isomerization)?

  • Methodological Answer : Side reactions like allyl isomerization (e.g., 1,3-shifts) can be minimized by:
  • Using low-polarity solvents (e.g., hexane) to reduce radical intermediates.
  • Adding stabilizing ligands (e.g., triphenylphosphine) in catalytic systems .
  • Conducting kinetic studies under varying temperatures (e.g., 0°C vs. room temperature) to identify optimal conditions. Monitor by HPLC or GC-MS for byproduct quantification .

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Contradictions often arise from assay variability (e.g., cell line differences, concentration ranges). To address this:
  • Standardize assays : Use validated cell lines (e.g., HEK293 for receptor studies) and replicate experiments ≥3 times.

  • Control experiments : Include reference compounds (e.g., known enzyme inhibitors) to benchmark activity .

  • Meta-analysis : Compare data across multiple studies using tools like Chemotion ELN to identify trends or outliers .

    • Data Table : Example Biological Assay Parameters
ParameterRecommended StandardSource
Cell viability assayMTT assay, 24–48 hr incubationPubChem protocols
Enzyme inhibitionIC₅₀ with positive controlMedicinal chemistry guidelines

Q. What computational strategies are effective for predicting the reactivity of this compound in catalytic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations can model reaction pathways. Key steps:
  • Optimize molecular geometry using B3LYP/6-31G(d) basis sets.
  • Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.
  • Simulate transition states for allyl-group participation in cross-coupling reactions .
    Validate predictions with experimental kinetic data.

Methodological Resources

  • Data Repositories : Store raw NMR/MS datasets in FAIR-compliant repositories like RADAR4Chem or nmrXiv .
  • Experimental Design : Align hypotheses with frameworks from (e.g., explicit research questions, controlled variables).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.